Methylclostebol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Methylclostebol wird durch Chlorierung von Testosteron synthetisiert, gefolgt von einer Methylierung an der 17α-Position. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Chlorierungs- und Methylierungsmitteln unter kontrollierten Temperaturen und Drücken .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter Verwendung ähnlicher Chlorierungs- und Methylierungsprozesse. Die Produktion erfolgt in spezialisierten Einrichtungen mit strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylclostebol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone und Alkohole zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Halogensubstitutionsreaktionen können auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsmittel wie Chlor und Brom werden eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Introduction to Methylclostebol

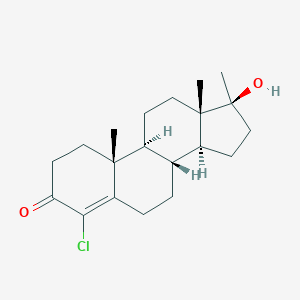

This compound, chemically known as 4-chloro-17α-methyl-androst-4-en-17β-ol-3-one, is a synthetic anabolic-androgenic steroid derived from clostebol. It possesses a methyl group at the 17α position, which enhances its anabolic properties while reducing androgenic effects. This compound has gained attention in scientific research primarily for its role in studying anabolic-androgenic steroids (AAS), their metabolism, and implications in doping control.

Analytical Reference Standard

This compound is frequently utilized as an analytical reference standard in forensic chemistry and toxicology. Its primary application involves detecting the presence of anabolic steroids in biological samples, particularly urine. This is crucial for anti-doping agencies aiming to identify illicit steroid use among athletes .

Metabolism Studies

Research has been conducted to understand the metabolism of this compound and its excretion patterns. Studies involving chimeric mice have shown that this compound undergoes biotransformation, producing various metabolites that can be detected in urine samples. This knowledge is essential for developing more effective detection methods for doping control .

Table 1: Key Metabolites of this compound

| Metabolite Name | Description | Detection Method |

|---|---|---|

| 17β-hydroxymethyl-17α-methyl-13-ene (M3) | Expected to be excreted after administration | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Sobolevsky “I” | Potentially useful for discrimination of administered drug | GC-MS |

| M2 | Metabolite associated with this compound use | GC-MS |

| M4 | Another metabolite aiding in detection | GC-MS |

Behavioral and Neurochemical Research

This compound has been implicated in studies examining the neurochemical effects of AAS on behavior. Research indicates that AAS may alter neurotransmitter systems associated with reward mechanisms, potentially leading to addictive behaviors. For example, alterations in cerebrospinal fluid metabolites have been observed following administration of related steroids, suggesting a complex interaction between steroid use and neurochemistry .

Doping Control and Anti-Doping Research

The World Anti-Doping Agency (WADA) has focused on understanding the long-term metabolites of this compound to enhance detection protocols. The integration of these metabolites into testing procedures has reportedly increased the number of adverse analytical findings in doping controls, thus improving the efficacy of anti-doping measures .

Case Study 1: Chimeric Mouse Model

In a study utilizing chimeric uPA+/+-SCID mice, researchers investigated the metabolic pathways of this compound. The study involved administering the compound and analyzing urine samples for metabolites using advanced chromatographic techniques. Results indicated significant findings regarding the excretion kinetics of this compound metabolites, contributing to a deeper understanding of steroid metabolism and its implications in doping control .

Case Study 2: Neurochemical Impacts on Behavior

Research exploring the effects of AAS on behavior demonstrated that administration of this compound could lead to changes in dopamine receptor expression in specific brain regions. This study highlighted potential links between steroid use and aggressive behavior, underscoring the need for further investigation into the psychological impacts of AAS .

Wirkmechanismus

Methylclostebol exerts its effects by binding to androgen receptors in the body. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in the anabolic effects of the compound .

Vergleich Mit ähnlichen Verbindungen

- Clostebol (4-chlorotestosterone)

- Chlorodehydromethylandrostenediol

- Chlorodehydromethyltestosterone

- Chloromethylandrostenediol

- Oxymesterone

Comparison: Methylclostebol is unique due to its 17α-alkylation, which enhances its oral bioavailability compared to clostebol. This modification also makes it more potent as an anabolic agent. like other anabolic-androgenic steroids, it is associated with potential adverse effects and is listed as a banned substance by the World Anti-Doping Agency .

Biologische Aktivität

Methylclostebol, a synthetic anabolic steroid, is known for its significant biological activity, particularly in promoting muscle growth and enhancing athletic performance. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anabolic and androgenic properties, metabolic pathways, and implications in sports and medicine.

This compound is a derivative of testosterone with a 17α-methyl group that enhances its oral bioavailability. This modification allows it to resist hepatic metabolism, thus increasing its anabolic effects when administered orally. The compound primarily exerts its effects through the androgen receptor (AR), leading to increased protein synthesis and muscle hypertrophy.

Anabolic and Androgenic Properties

The anabolic and androgenic activities of this compound have been evaluated in various studies. Key findings include:

- Anabolic Activity : this compound has been shown to significantly increase muscle mass and strength in animal models. In a study involving uPA-SCID chimeric mice, the compound demonstrated marked increases in muscle weight compared to controls, indicating strong anabolic effects .

- Androgenic Activity : While this compound exhibits potent anabolic properties, it also possesses androgenic activities. These effects can lead to side effects such as virilization in females and prostate enlargement in males. Studies have indicated that its androgenic potency is lower than that of testosterone but still significant enough to warrant caution in use .

Metabolism and Excretion

The metabolism of this compound involves several pathways, primarily through liver enzymes that modify the steroid structure. Key metabolites include:

- 17α-Methyl-5α-androstane-3α,17β-diol : This metabolite has been identified in both human and animal studies as a significant product of this compound metabolism.

- Hydroxylated Metabolites : Various hydroxylated forms have been detected, which may contribute to both the efficacy and toxicity of the compound .

Table 1: Key Metabolites of this compound

| Metabolite Name | Structure Type | Biological Activity |

|---|---|---|

| 17α-Methyl-5α-androstane-3α,17β-diol | Hydroxylated Metabolite | Active androgen |

| 17β-Hydroxymethyl-17α-methyl-18-nor-5α-androsta-1,13-dien-3-one | Hydroxylated Metabolite | Potentially active |

Case Studies

Several case studies highlight the implications of this compound use in sports:

- Athletic Performance Enhancement : In competitive sports, athletes using this compound reported significant improvements in strength and recovery times. However, these benefits come with risks of adverse effects such as liver toxicity and hormonal imbalances .

- Anti-Doping Analysis : this compound is frequently monitored in anti-doping tests due to its potential for abuse. Studies have shown that its metabolites can be detected long after cessation of use, complicating doping control efforts .

Clinical Implications

While this compound is primarily associated with performance enhancement in sports, it also has potential therapeutic applications:

- Muscle Wasting Disorders : Due to its anabolic properties, this compound could be beneficial in treating conditions that lead to muscle wasting.

- Hormonal Therapies : Its ability to modulate androgen levels may provide avenues for treating certain hormonal deficiencies or disorders.

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h12-14,23H,4-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMOGWLYTLQJGT-XMUHMHRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4(C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017250 | |

| Record name | Methylclostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5785-58-0 | |

| Record name | Methylclostebol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5785-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylclostebol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005785580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-18307 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylclostebol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLCLOSTEBOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0956Z23Q9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.